

# Application Notes and Protocols for the Isolation and Analysis of Ketamine Metabolites

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Ketamine, a dissociative anesthetic, has gained significant interest for its rapid-acting antidepressant effects. Understanding its metabolism is crucial for clinical research, forensic investigations, and drug development. Ketamine is primarily metabolized in the liver to several metabolites, including norketamine (NK), dehydronorketamine (DHNK), and various hydroxynorketamines (HNK). This document provides detailed application notes and protocols for the isolation and analysis of these metabolites from biological matrices. The methodologies covered include sample preparation techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analytical determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

### I. Isolation of Ketamine and its Metabolites

The choice of isolation technique depends on the biological matrix, the target analytes, and the subsequent analytical method. LLE and SPE are the most common methods for preparing samples for ketamine and its metabolite analysis.[1]

# **Liquid-Liquid Extraction (LLE)**

## Methodological & Application





LLE is a classic and effective method for extracting ketamine and its metabolites from biological fluids like plasma and urine.

Protocol: LLE for Ketamine and Norketamine in Plasma[2][3]

This protocol is suitable for the extraction of ketamine and norketamine from plasma samples prior to HPLC or GC-MS analysis.

#### Materials:

- Plasma sample
- Dichloromethane:ethyl acetate mixture (80:20, v/v)[2]
- 1 M Sodium Hydroxide (NaOH)
- 0.1 M Hydrochloric Acid (HCl)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen stream)
- · Conical glass tubes

#### Procedure:

- Pipette 1 mL of plasma into a conical glass tube.
- Add an appropriate amount of internal standard (e.g., deuterated ketamine).
- Add 1 mL of 1 M NaOH to alkalinize the sample.
- Add 5 mL of the dichloromethane:ethyl acetate (80:20, v/v) extraction solvent.
- Vortex the mixture for 10 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.



- Transfer the upper organic layer to a clean conical glass tube.
- For acidic back-extraction, add 200 μL of 0.1 M HCl to the collected organic phase.[2]
- Vortex for 5 minutes.
- Centrifuge at 3000 x g for 5 minutes.
- Discard the upper organic layer.
- Evaporate the aqueous layer (containing the analytes) to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable solvent (e.g., 100 μL of mobile phase for LC-MS/MS or derivatization agent for GC-MS).

## **Solid-Phase Extraction (SPE)**

SPE offers a more automated and often cleaner extraction compared to LLE, with various sorbents available to optimize recovery.[4]

Protocol: SPE for Ketamine and Metabolites in Urine[5][6][7]

This protocol is designed for the extraction of ketamine, norketamine, and dehydronorketamine from urine samples using a mixed-mode SPE cartridge.

#### Materials:

- Urine sample
- Mixed-mode SPE cartridge (e.g., Drug-Clean, 200 mg)[8]
- Methanol
- Deionized water
- · Ammonium hydroxide
- Ethyl acetate



- Isopropanol
- SPE manifold
- Evaporator

#### Procedure:

- Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of deuterated internal standards (e.g., d4-ketamine and d4-norketamine).[5]
- Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
- Washing:
  - Wash the cartridge with 2 mL of deionized water.
  - Wash with 2 mL of a mixture of deionized water and methanol (e.g., 80:20, v/v).
  - Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (e.g., 78:20:2, v/v/v).
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

# II. Analysis of Ketamine and its Metabolites

LC-MS/MS is the preferred method for its high sensitivity and specificity, while GC-MS, often requiring derivatization, is a robust alternative.[1]

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



Protocol: Achiral LC-MS/MS for Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine in Plasma[9][10]

#### Instrumentation:

 High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole tandem mass spectrometer.

#### **Chromatographic Conditions:**

- Column: C18 column (e.g., Purospher RP-18 end-capped) or C8 column (150 x 4.6 mm, 5 μm).[2][10]
- Mobile Phase A: 10 mM Ammonium formate with 0.01% ammonium hydroxide (pH 8.0).[10]
- Mobile Phase B: Acetonitrile.[10]
- Gradient: Isocratic elution with 65% Mobile Phase A and 35% Mobile Phase B.[10]
- Flow Rate: 1 mL/min.[10]
- Column Temperature: 35°C.[10]
- Injection Volume: 50 μL.[10]

Mass Spectrometer Settings (Positive Electrospray Ionization - ESI+):

- Ion Source Temperature: 500°C.[9]
- Ion Spray Voltage: 5500 V.[9]
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard. Example transitions are provided in the quantitative data summary table.

Protocol: Chiral LC-MS/MS for Ketamine and Norketamine Enantiomers[11][12]

**Chromatographic Conditions:** 



- Column: Chiral-AGP column (100 x 4.0 mm ID, 5 μm).[11]
- Mobile Phase A: 10 mM Ammonium acetate (pH 7.5).[12]
- Mobile Phase B: Isopropanol.[12]
- Gradient: A linear gradient can be optimized, for example: 0 min 6% B; 1 min 20% B; 8 min 8%; 8.1 min 6%.[11]
- Flow Rate: 0.4 mL/min.[11]

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS analysis of ketamine and its metabolites often requires derivatization to improve their volatility and chromatographic properties.[13]

Protocol: GC-MS Analysis with Derivatization[4][5][13]

Derivatization (using Pentafluoropropionic Anhydride - PFPA):

- To the dried extract, add 50 μL of ethyl acetate and 50 μL of PFPA.
- Cap the vial and heat at 70°C for 30 minutes.
- After cooling, evaporate the excess reagent under a stream of nitrogen.
- Reconstitute the residue in 100 μL of ethyl acetate for injection.

#### GC-MS Conditions:

- Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Injector Temperature: 260°C.[4]
- Oven Temperature Program: Initial temperature of 160°C held for 0.08 min, then ramped to 220°C at 35°C/min, held for 0.01 min, then ramped to 260°C at 40°C/min, and held for 0.01 min.[4]



- Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
- Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte.

## **III. Quantitative Data Summary**

The following tables summarize quantitative data from various published methods for the analysis of ketamine and its metabolites.

Table 1: Performance of LC-MS/MS Methods



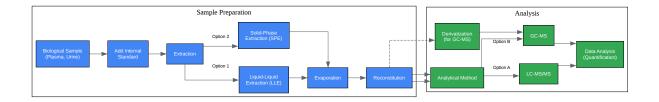
Analyte(s	Matrix	Extractio n	Linearity Range (ng/mL)	LLOQ (ng/mL)	Recovery (%)	Referenc e
Ketamine, Norketamin e	Plasma	Protein Ppt.	1 - 1000	1	>90%	[9]
Dehydrono rketamine	Plasma	Protein Ppt.	0.25 - 100	0.25	>90%	[9]
(2R,6R)- HNK	Plasma	Protein Ppt.	2.5 - 1000	2.5	>90%	[9]
Ketamine, Norketamin e, DHNK	Serum, Urine, Feces	LLE	0.1 - 100	0.1	Not Reported	[12]
Ketamine, Norketamin e, DHNK	Pig Plasma	SPE (Oasis)	10 - 3000	10	82 - 87%	[2]
Ketamine, Norketamin e, DHNK, 1-HMDZ	Human Plasma	Protein Ppt.	Ket: 10- 2000, NK: 300-25000, DHNK: 400-25000	Ket: 20, NK: 320, DHNK: 470	80.7 - 115.4% (Ket)	[14]

Table 2: Performance of GC-MS Methods



Analyte(	Matrix	Extracti on	Derivati zation	Linearit y Range (ng/mL)	LOD (ng/mL)	Recover y (%)	Referen ce
Ketamine , Norketa mine, DHNK	Urine	SPE	MBTFA	20 - 2000	0.5 - 1.0	82.2 - 93.4%	[5]
Ketamine , Norketa mine, DHNK	Urine	LLE	None	Not Reported	Ket/NK: 10, DHNK: 30	Not Reported	[4]
Ketamine , Norketa mine	Urine	SPE	None (PCI)	50 - 1000	25	45.7 - 83.0%	[8]

# IV. Visualizations Experimental Workflow



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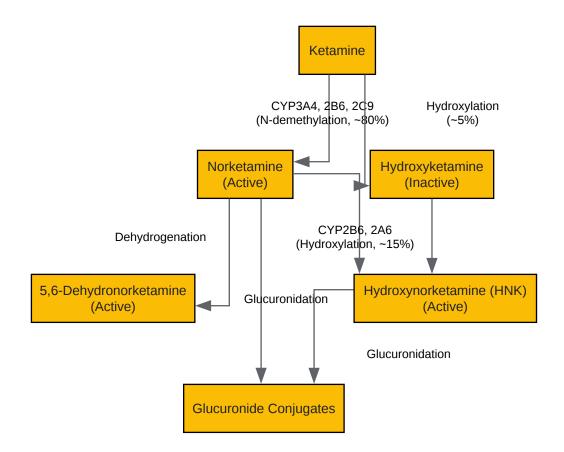




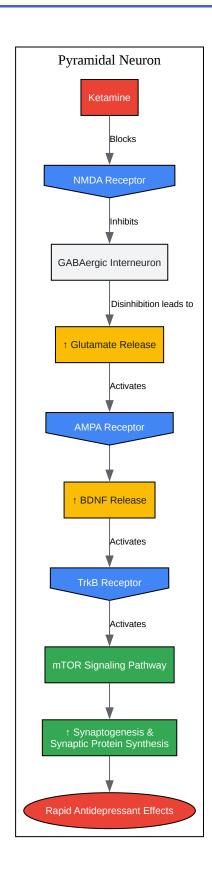
Caption: General experimental workflow for the isolation and analysis of ketamine metabolites.

# **Ketamine Metabolism Pathway**









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